2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Description
2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Properties
IUPAC Name |
2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-15-8-10-17(11-9-15)23(27)24-16(2)19-13-12-18(14-22(19)30-24)26-25(28)20-6-4-5-7-21(20)29-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYQGOPWQVZALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or anhydride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Substitution Reactions: Various substituents, such as the methoxy and methyl groups, are introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings, using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide serves as a critical building block in organic synthesis. It is utilized for creating more complex molecules and can act as a reagent in various organic reactions. The compound's unique structure allows for the introduction of various substituents through electrophilic aromatic substitution reactions.
Recent studies have indicated that this compound possesses significant biological activities:
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various bacterial strains. In vitro studies demonstrated notable inhibitory activity against both Gram-positive and Gram-negative bacteria.
- Antioxidant Effects : Investigations into the antioxidant properties of benzofuran derivatives, including this compound, have shown potential in scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Activity : Research highlights the compound's ability to modulate inflammatory pathways, suggesting it may be beneficial in treating inflammatory diseases.
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications:
- Anticancer Properties : Preliminary studies indicate that this compound exhibits anticancer activity by inducing apoptosis in cancer cells and causing cell cycle arrest. For example, related compounds have shown IC50 values ranging from 1.48 µM to 47.02 µM against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its unique combination of functional groups makes it suitable for applications requiring specific chemical characteristics.
Case Study 1: Anticancer Activity
A study conducted on benzofuran derivatives demonstrated that compounds similar to this compound showed significant anticancer activity against NSCLC cell lines. The findings revealed that these compounds could inhibit tumor growth through apoptosis induction and cell cycle modulation .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial efficacy of this compound indicated effective inhibition against several bacterial strains, showcasing its potential as an antimicrobial agent in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide: A closely related compound with a similar structure but different substitution pattern.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide:
Uniqueness
2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. Its benzofuran ring and benzamide group, along with the specific substituents, make it a valuable compound for various research and industrial purposes.
Biological Activity
2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide, with the CAS number 929402-57-3, is a complex organic compound belonging to the benzamide class. Its molecular formula is and it has a molecular weight of approximately 399.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antioxidant effects.
Chemical Structure
The structural representation of this compound is critical for understanding its biological activity. The compound features a methoxy group, a benzofuran moiety, and an amide functional group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.4 g/mol |
| LogP (lipophilicity) | 5.9875 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assessments have shown that compounds similar to this compound exhibit significant inhibitory effects against various cancer cell lines. For example, related benzofuran derivatives demonstrated IC50 values ranging from 1.48 µM to 47.02 µM against non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines .
The mechanism of action appears to involve:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through specific signaling pathways.
- Cell Cycle Arrest : It affects the progression of the cell cycle, leading to reduced proliferation of cancer cells.
Anti-inflammatory and Antioxidant Activities
Preliminary investigations suggest that this compound may also possess anti-inflammatory and antioxidant properties. These activities are believed to be mediated through:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of pro-inflammatory cytokines, thereby alleviating inflammation.
- Scavenging Free Radicals : Its structure allows it to neutralize free radicals, contributing to its antioxidant capacity.
Case Studies
- Study on Anticancer Efficacy : A study conducted on related benzofuran derivatives reported significant cytotoxic effects against A549 cells, with one derivative showing an IC50 comparable to staurosporine (IC50 = 1.52 µM) . This indicates a strong potential for therapeutic applications in lung cancer treatment.
- Mechanistic Insights : Further investigations into the apoptotic effects revealed that specific derivatives induced apoptosis in over 42% of treated A549 cells compared to controls . This highlights the efficacy of these compounds in targeting cancer cell survival mechanisms.
Q & A
Q. What are the optimized synthetic routes for 2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step protocols involving:
- Step 1: Formation of the benzofuran core through cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions .
- Step 2: Introduction of the 4-methylbenzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst .
- Step 3: Amidation with 2-methoxybenzoyl chloride in anhydrous DMF, requiring inert atmosphere conditions to prevent hydrolysis .
Key Parameters:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | H₂SO₄, 80°C, 6h | 65-70 | |
| 2 | AlCl₃, CH₂Cl₂, 0°C | 55-60 | |
| 3 | DMF, N₂, 24h | 75-80 |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction reveals planar benzofuran and benzamide moieties with dihedral angles of 12.5° between rings, indicating partial conjugation . Hydrogen bonding between the amide NH and methoxy oxygen stabilizes the crystal lattice .
- NMR Analysis: ¹H NMR (DMSO-d₆) shows distinct signals for methoxy groups (δ 3.82–3.85 ppm) and aromatic protons (δ 6.8–8.1 ppm). ¹³C NMR confirms carbonyl carbons at δ 168–172 ppm .
- Fluorescence Spectroscopy: The compound exhibits λₑₓ = 280 nm and λₑₘ = 340 nm, useful for tracking cellular uptake .
Q. What in vitro biological activities have been reported, and how are these assays designed?
Methodological Answer:
- Anticancer Activity: Tested against HepG2 cells (IC₅₀ = 12.3 µM) using MTT assays. Cells are incubated for 48h, with absorbance measured at 570 nm .
- Enzyme Inhibition: Evaluated against CYP3A4 via fluorometric assays, showing 40% inhibition at 10 µM. The assay uses 7-benzyloxy-4-trifluoromethylcoumarin as a substrate .
- Antimicrobial Screening: Conducted using broth microdilution (MIC = 32 µg/mL against S. aureus) per CLSI guidelines .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzamide or benzofuran) affect biological activity?
Methodological Answer:
- Benzamide Substituents: Replacing 2-methoxy with nitro groups reduces anticancer activity (IC₅₀ > 50 µM), while electron-withdrawing groups enhance CYP3A4 binding affinity .
- Benzofuran Modifications: Methyl groups at position 3 improve metabolic stability (t₁/₂ = 8.2h in liver microsomes) compared to unsubstituted analogs (t₁/₂ = 2.1h) .
Structure-Activity Relationship (SAR) Table:
| Modification | Biological Effect | Reference |
|---|---|---|
| 2-NO₂ (benzamide) | ↓ Anticancer activity (IC₅₀ > 50 µM) | |
| 3-CH₃ (benzofuran) | ↑ Metabolic stability (t₁/₂ = 8.2h) |
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?
Methodological Answer:
- Binding Mode: Docking studies (AutoDock Vina) suggest the methoxy group forms hydrogen bonds with CYP3A4’s heme pocket (ΔG = -9.2 kcal/mol). Metabolites include O-demethylated and hydroxylated derivatives .
- Inhibition Kinetics: Non-competitive inhibition (Kᵢ = 5.8 µM) observed via Lineweaver-Burk plots, indicating allosteric binding .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Assay Standardization: Discrepancies in IC₅₀ (e.g., 12.3 µM vs. 18.7 µM) may arise from differences in cell passage number or serum concentration. Use synchronized cells and FBS-free media during assays .
- Solvent Effects: DMSO concentrations >0.1% artificially reduce activity. Validate solvent controls in dose-response experiments .
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
